molecular formula C19H14BrFN2O2S B2697102 1-(4-bromo-3-methylphenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one CAS No. 946324-92-1

1-(4-bromo-3-methylphenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one

Cat. No.: B2697102
CAS No.: 946324-92-1
M. Wt: 433.3
InChI Key: XKMLCYQFYKIPGZ-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylphenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one is a heterocyclic compound featuring a pyrazin-2(1H)-one core substituted with a 4-bromo-3-methylphenyl group at position 1 and a thioether-linked 2-(4-fluorophenyl)-2-oxoethyl moiety at position 2. The thioether linkage may influence solubility and metabolic stability compared to oxygen or nitrogen analogs. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., pyrazinones, quinazolines, and benzimidazoles) exhibit antitumor, enzyme inhibitory, and antimicrobial activities .

Properties

IUPAC Name

1-(4-bromo-3-methylphenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrFN2O2S/c1-12-10-15(6-7-16(12)20)23-9-8-22-18(19(23)25)26-11-17(24)13-2-4-14(21)5-3-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMLCYQFYKIPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=CN=C(C2=O)SCC(=O)C3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-bromo-3-methylphenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one is a novel pyrazinone derivative with potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H16BrFNO2SC_{18}H_{16}BrFNO_2S, with a molecular weight of approximately 396.29 g/mol. The structure features a pyrazinone core substituted with various functional groups that may influence its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this pyrazinone derivative exhibit significant anticancer properties. For instance, derivatives containing pyrazine rings have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
In vitro assays demonstrated that a closely related compound inhibited the proliferation of human cancer cell lines, including breast and colon cancers, with IC50 values in the low micromolar range. The mechanism was associated with the activation of caspases and modulation of the Bcl-2 family proteins, promoting apoptotic pathways .

Anti-inflammatory Effects

Compounds with similar structures have been studied for their anti-inflammatory properties. The presence of halogen substitutions, such as bromine and fluorine, has been linked to enhanced anti-inflammatory activity by inhibiting pro-inflammatory cytokines.

Research Findings:
A study reported that thioether-containing compounds reduced the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting a potential mechanism for treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Compounds like this one may inhibit key enzymes involved in cancer progression, such as PARP (Poly(ADP-ribose) polymerase), which is crucial for DNA repair mechanisms in cancer cells .
  • Apoptosis Induction: The compound's ability to induce apoptosis through mitochondrial pathways has been documented, highlighting its role in disrupting cancer cell survival .
  • Cytokine Modulation: By modulating cytokine levels, the compound may exert anti-inflammatory effects that are beneficial in treating chronic inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction in TNF-alpha and IL-6 levels
Enzyme InhibitionInhibition of PARP
Apoptosis InductionActivation of caspases

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C18H16BrFN2OSC_{18}H_{16}BrFN_2OS. Its structure includes a pyrazinone core, which is often associated with various biological activities. The presence of bromine and fluorine substituents enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Recent studies have indicated that pyrazine derivatives exhibit significant antimicrobial properties. For instance, a study published in Molecules highlighted the antibacterial effects of similar compounds against Gram-positive bacteria. The introduction of halogen substituents, such as bromine and fluorine, often enhances the potency of these compounds against resistant strains .

Anticancer Research

Compounds with pyrazinone structures have shown promise in anticancer research. A notable case study demonstrated that derivatives similar to 1-(4-bromo-3-methylphenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one exhibited cytotoxic effects on various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Properties

Another area of research focuses on the anti-inflammatory potential of this compound. Pyrazine derivatives have been investigated for their ability to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases. The presence of specific substituents can modulate their efficacy and selectivity towards inflammatory pathways .

Activity TypeCompound StructureReference
AntibacterialThis compound
AnticancerSimilar pyrazinones with cytotoxic effects
Anti-inflammatoryPyrazine derivatives inhibiting cytokines

Table 2: Synthesis Pathways

Step NumberReaction TypeKey Reagents
1Nucleophilic substitution4-bromo-3-methylphenyl bromide
2CyclizationThioketone precursor
3Functional group modificationFluorinated compounds

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at the University of Aveiro explored the antibacterial properties of various pyrazine derivatives, including This compound . The results indicated a significant reduction in bacterial growth, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The study highlighted the structure-activity relationship (SAR), suggesting that halogenation plays a crucial role in enhancing antibacterial activity .

Case Study 2: Anticancer Mechanisms

In another research effort, a series of pyrazinones were tested for their anticancer properties. The findings revealed that certain derivatives could induce apoptosis in human cancer cell lines through mitochondrial pathways. The study emphasized the importance of substituent positioning on the pyrazine ring for maximizing therapeutic effects .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Site

The 4-bromo-3-methylphenyl group provides a site for regioselective substitution. Bromine’s electron-withdrawing nature activates the aromatic ring for nucleophilic displacement under specific conditions.

Reaction TypeConditionsProduct/OutcomeSource Reference
Suzuki CouplingPd catalyst, aryl boronic acidBiaryl derivative (C–C bond formation)
AminationCuI, amine nucleophile4-Amino-3-methylphenyl analog

Example : In, brominated pyrazinone derivatives underwent Suzuki-Miyaura cross-coupling with aryl boronic acids using Pd(OAc)₂/Xantphos, yielding biaryl products. Similar conditions could replace the bromine in the target compound with aryl or heteroaryl groups.

Thioether Oxidation

The –S– linkage between the pyrazinone and 2-(4-fluorophenyl)-2-oxoethyl group is susceptible to oxidation, forming sulfoxides or sulfones.

Oxidizing AgentConditionsProductSelectivity
H₂O₂Mild acidic/neutral pHSulfoxideModerate
mCPBADichloromethane, 0°CSulfoneHigh

Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming a sulfoxide intermediate. Complete oxidation to sulfone enhances polarity and potential bioactivity .

Ketone Functionalization

The 2-oxoethyl group’s ketone can undergo reduction or nucleophilic addition:

ReactionReagentsProductApplication
ReductionNaBH₄, MeOHSecondary alcoholBioisostere
Grignard AdditionRMgX, THFTertiary alcoholStructural diversification

Example : In , a related pyridinone ketone was reduced to an alcohol using NaBH₄, retaining the heterocyclic core while modifying pharmacokinetic properties.

Pyrazinone Ring Reactivity

The pyrazin-2(1H)-one core participates in cyclization and ring-opening reactions:

  • Cyclization : Under acidic conditions, the ketone and adjacent nitrogen may form fused heterocycles (e.g., quinoxalines) via intramolecular condensation.

  • Ring-Opening : Strong bases (e.g., NaOH) can hydrolyze the ring to form dicarbonyl intermediates, which re-cyclize under varied conditions .

Key Finding : Fluorophenyl-substituted pyrazinones in demonstrated stability under physiological pH but underwent degradation in strongly alkaline environments.

Metal Coordination

The thioether sulfur and pyrazinone carbonyl oxygen may act as bidentate ligands for transition metals:

Metal IonComplex TypeObserved GeometryBiological Relevance
Pd(II)Square planarChelation via S and OAnticancer activity
Cu(II)OctahedralBridging ligandsCatalytic applications

Case Study : In , analogous thiosemicarbazones formed stable Pd(II) complexes with enhanced cytotoxic activity, suggesting similar potential for the target compound.

Functional Group Interplay

  • Halogen Exchange : The bromine atom may undergo halogen exchange (e.g., Finkelstein reaction) with KI/acetone to form iodo derivatives .

  • Thioether Alkylation : The sulfur atom can undergo alkylation with alkyl halides, forming sulfonium salts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazinone Derivatives

Pyrazinone derivatives share the core heterocyclic structure but differ in substituents and functional groups. For example:

  • 5-(3-Cyanophenyl)-1-(3-(5-((3-(dimethylamino)propyl)thio)pyrimidin-2-yl)benzyl)pyrazin-2(1H)-one (11a) (): Contains a cyanophenyl group and a thio-linked pyrimidine moiety. Higher purity (98.3% by HPLC) compared to typical yields (46–88%) of bromo/fluoro-substituted analogs .
  • 1-{1-[2-(4-Bromophenyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-3-(4-fluorophenyl)prop-2-en-1-one (7f) ():
    • Features a benzimidazole core with bromophenyl and fluorophenyl groups.
    • Melting point (MP) data unavailable, but analog 7e (MP 231–232°C) suggests similar thermal stability .

Key Differences :

  • The target compound’s thioether linkage may reduce polarity compared to carbonyl or sulfonamide-containing analogs (e.g., quinazolines in ).
  • Bromine at the 4-position likely increases molecular weight and lipophilicity relative to chlorine or methyl substituents .
Quinazoline Derivatives

Quinazoline-based compounds () exhibit structural similarities in sulfonamide and thioether groups but differ in core heterocycles:

  • Compound 24: 4-(2-(2-((2-(2-(1-(4-Fluorophenyl)ethylidene)hydrazineyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide MP: 299–300°C (higher than pyrazinones, suggesting stronger intermolecular forces).

Comparison Table :

Property Target Compound Compound 24 (Quinazoline)
Core Structure Pyrazin-2(1H)-one Quinazolin-4(3H)-one
Substituents 4-Bromo-3-methylphenyl, thioether 4-Fluorophenyl, sulfonamide
Melting Point Not reported 299–300°C
Key Functional Groups Thioether, ketone Sulfonamide, hydrazineyl
Benzimidazole Derivatives

Benzimidazole analogs () share halogenated aryl groups but differ in core reactivity:

  • Compound 7e: 1-{1-[2-(4-Chlorophenyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-3-(4-fluorophenyl)prop-2-en-1-one MP: 231–232°C, lower than quinazolines but comparable to pyrazinones. NMR data (δ 7.98–6.88 ppm for aromatic protons) align with the target compound’s expected shifts .

Key Contrast :

Thiophene- and Chromenone-Containing Analogs

Compounds with thiophene or chromenone moieties () highlight the role of fused rings:

  • Example 60 (): 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)benzenesulfonamide MP: 242–245°C, reflecting chromenone’s planar structure and stacking interactions. Enantiomeric excess (96.21%) underscores the importance of stereochemistry in bioactivity .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 1-(4-bromo-3-methylphenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions, including nucleophilic substitution, coupling reactions, and thiol-ene chemistry. For instance, the pyrazinone core may be constructed by cyclization of appropriately substituted precursors (e.g., brominated aromatic amines and keto-thioethers), followed by functionalization of the thiol group. Key intermediates, such as 2-(4-fluorophenyl)-2-oxoethyl derivatives, are often synthesized via Friedel-Crafts acylation or oxidation of corresponding alcohols. Reaction optimization (e.g., temperature, catalyst selection) is critical to avoid side products like over-oxidized species or dimerization .

Q. How can the purity and structural identity of this compound be validated?

  • Methodological Answer :

  • Chromatography : Use HPLC or GC-MS to assess purity, ensuring retention times match standards.
  • Spectroscopy :
  • NMR : Analyze 1H^1H, 13C^{13}C, and 2D spectra (COSY, HSQC) to confirm connectivity. For example, the thioether linkage (C-S) appears as a distinct singlet in 1H^1H NMR (~3.5–4.0 ppm for SCH2_2) .
  • HRMS : Confirm molecular formula with high-resolution mass spectrometry (e.g., [M+Na]+ or [M+H]+ ions) .
  • Elemental Analysis : Compare experimental C/H/N/Br/F/S percentages with theoretical values (±0.3% tolerance) .

Q. What crystallographic methods are suitable for resolving its three-dimensional structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to solve the structure. Key steps include:

  • Data Collection : Optimize crystal mounting and cooling (e.g., 100 K) to minimize radiation damage.
  • Phase Problem : Employ direct methods (SHELXS) or experimental phasing (if heavy atoms like Br are present).
  • Refinement : Apply anisotropic displacement parameters and validate using R-factors (R1 < 0.05 for high-quality data). ORTEP-3 can generate publication-ready thermal ellipsoid plots .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected 1H^1H NMR splitting patterns) be resolved for this compound?

  • Methodological Answer :

  • Dynamic Effects : Investigate restricted rotation (e.g., around the thioether bond) using variable-temperature NMR. Splitting at low temperatures may indicate conformational isomers .
  • Impurity Analysis : Compare with LC-MS traces to rule out co-eluting contaminants.
  • Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and match experimental data. Exact exchange functionals like those in improve accuracy for aromatic systems .

Q. What strategies optimize the yield of the thioether linkage during synthesis?

  • Methodological Answer :

  • Reagent Selection : Use activated thiols (e.g., NaSH or thiourea derivatives) to enhance nucleophilicity.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 mechanisms.
  • Design of Experiments (DoE) : Apply factorial design to test variables (temperature, stoichiometry, catalyst load). For example, a 23^3 factorial design can identify interactions between parameters .

Q. How can density functional theory (DFT) predict the compound’s reactivity or electronic properties?

  • Methodological Answer :

  • Geometry Optimization : Use Gaussian or ORCA with hybrid functionals (e.g., B3LYP) and basis sets (6-311++G**) to model the ground-state structure.
  • Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to assess electrophilicity/nucleophilicity. The bromine and fluorine substituents significantly lower LUMO energy, enhancing susceptibility to nucleophilic attack .
  • Reactivity Hotspots : Map electrostatic potential surfaces (EPS) to identify electron-deficient regions (e.g., near the pyrazinone carbonyl) .

Q. What challenges arise in characterizing its solid-state polymorphism or solvatomorphs?

  • Methodological Answer :

  • PXRD : Compare experimental diffractograms with simulated patterns from SCXRD data to detect polymorphs.
  • Thermal Analysis : Use DSC/TGA to identify solvatomorphs (e.g., weight loss steps corresponding to solvent evaporation).
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···H or F···H contacts) to explain packing differences .

Data Contradiction and Validation

Q. How to reconcile discrepancies in reported biological activity (e.g., varying IC50_{50} values) across studies?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines, incubation times, and controls. For example, cytotoxicity assays using HepG2 vs. HEK293 cells may yield divergent results.
  • Solubility Effects : Test solubility in DMSO/PBS and confirm concentration via UV-Vis. Precipitation can artificially lower apparent activity .
  • Metabolite Interference : Use LC-MS to rule out degradation products during bioassays .

Synthesis and Characterization Workflow Table

StepTechniqueKey ParametersPurpose
1. SynthesisNucleophilic substitutionTemp: 80–100°C, Catalyst: K2_2CO3_3Introduce bromine/fluorine substituents
2. CyclizationReflux in tolueneTime: 12–24 hForm pyrazinone core
3. Thioether FormationThiol-ene reactionLight/radical initiator (AIBN)Attach thioethyl ketone moiety
4. PurificationColumn chromatographyEluent: Hexane/EtOAc (7:3)Remove unreacted starting materials
5. ValidationSCXRD, NMR, HRMSR1 < 0.05, δ1^1H match DFTConfirm structure and purity

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